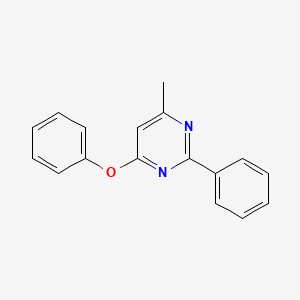![molecular formula C16H19N3O4 B5693995 1-(2-methoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5693995.png)
1-(2-methoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine, commonly known as MNFP, is a synthetic compound that belongs to the family of piperazine derivatives. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The chemical structure of MNFP consists of a piperazine ring attached to a furan ring and a methoxyphenyl group, which makes it a potential candidate for drug development.
作用机制
The exact mechanism of action of MNFP is not fully understood. However, it is believed to exert its biological activity by modulating various signaling pathways involved in inflammation, tumor growth, and microbial infection. MNFP has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. MNFP has also been shown to activate the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
MNFP has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. MNFP has also been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins. Additionally, MNFP has been shown to inhibit the growth of bacterial and fungal pathogens by disrupting their cell membrane integrity.
实验室实验的优点和局限性
MNFP has several advantages as a potential drug candidate. It exhibits potent biological activity against a wide range of targets, making it a potential candidate for the treatment of various diseases. MNFP is also relatively easy to synthesize, making it a cost-effective option for drug development. However, MNFP has some limitations as well. It is a relatively new compound, and its safety profile has not been fully established. Additionally, MNFP may exhibit off-target effects, which could limit its use as a therapeutic agent.
未来方向
There are several future directions for research on MNFP. One potential area of research is the development of MNFP-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is the development of MNFP-based drugs for the treatment of cancer. MNFP has been shown to exhibit potent antitumor activity, and further research could lead to the development of more effective cancer treatments. Additionally, MNFP could be used as a lead compound for the development of new antimicrobial agents. Further research is needed to fully understand the mechanism of action of MNFP and its potential applications in medicine.
合成方法
The synthesis of MNFP involves the reaction of 2-methoxyphenylpiperazine with 5-nitro-2-furaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, which results in the formation of MNFP as a yellow crystalline solid. The yield of MNFP can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and catalyst concentration.
科学研究应用
MNFP has been extensively studied for its potential use in various biomedical applications. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. MNFP has also been shown to possess antitumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, MNFP has been found to exhibit antimicrobial activity against a wide range of bacterial and fungal pathogens.
属性
IUPAC Name |
1-(2-methoxyphenyl)-4-[(5-nitrofuran-2-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-22-15-5-3-2-4-14(15)18-10-8-17(9-11-18)12-13-6-7-16(23-13)19(20)21/h2-7H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQVDBIICRZWGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5693915.png)

![2-benzyl-3-methyl-1-(1-piperidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5693926.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5693932.png)

![N'-[2-(1-naphthyloxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5693934.png)
![2-methyl-3-[(3-nitrobenzyl)oxy]quinoxaline](/img/structure/B5693941.png)
![4-(3,4-dimethylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5693942.png)





![N-{4-[(diethylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B5694010.png)